molecular formula C12H15FN2O5 B13857497 5'-Deoxy-2',3'-O-isopropylidene-5-fluorouridine-13C,15N2

5'-Deoxy-2',3'-O-isopropylidene-5-fluorouridine-13C,15N2

Katalognummer: B13857497
Molekulargewicht: 289.24 g/mol
InChI-Schlüssel: OQHBEPUPFFEDIQ-XAHILJFBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 is a stable isotope-labeled compound. It is a derivative of 5-fluorouridine, which is a fluorinated nucleoside analog. This compound is used in various scientific research applications due to its unique properties and stable isotopic labeling.

Vorbereitungsmethoden

The synthesis of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 involves several steps. The starting material is typically a uridine derivative, which undergoes fluorination to introduce the fluorine atom at the 5’ position. The isopropylidene group is then introduced to protect the 2’ and 3’ hydroxyl groups. The final step involves the incorporation of the stable isotopes 13C and 15N2. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .

Analyse Chemischer Reaktionen

5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can be performed to remove the fluorine atom or modify other functional groups.

    Substitution: The fluorine atom can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 is widely used in scientific research, including:

Wirkmechanismus

The mechanism of action of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 involves its incorporation into nucleic acids. The fluorine atom at the 5’ position interferes with the normal function of nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets enzymes involved in nucleoside metabolism, such as uridine phosphorylase, and disrupts their normal function .

Vergleich Mit ähnlichen Verbindungen

5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 is unique due to its stable isotopic labeling and specific fluorination. Similar compounds include:

Eigenschaften

Molekularformel

C12H15FN2O5

Molekulargewicht

289.24 g/mol

IUPAC-Name

1-[(3aR,4R,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C12H15FN2O5/c1-5-7-8(20-12(2,3)19-7)10(18-5)15-4-6(13)9(16)14-11(15)17/h4-5,7-8,10H,1-3H3,(H,14,16,17)/t5-,7-,8-,10-/m1/s1/i11+1,14+1,15+1

InChI-Schlüssel

OQHBEPUPFFEDIQ-XAHILJFBSA-N

Isomerische SMILES

C[C@@H]1[C@@H]2[C@H]([C@@H](O1)[15N]3C=C(C(=O)[15NH][13C]3=O)F)OC(O2)(C)C

Kanonische SMILES

CC1C2C(C(O1)N3C=C(C(=O)NC3=O)F)OC(O2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.